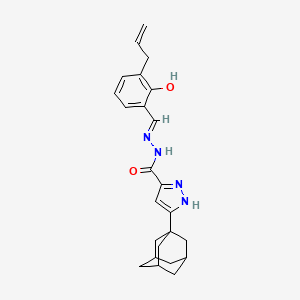

(E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

描述

This compound belongs to the class of carbohydrazide derivatives, characterized by a pyrazole core substituted with an adamantane group at the 3-position and a hydrazide-linked benzylidene moiety at the 5-position. The E-configuration of the benzylidene double bond is critical for maintaining planar geometry, which is often associated with improved binding to biological targets .

属性

IUPAC Name |

5-(1-adamantyl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-2-4-18-5-3-6-19(22(18)29)14-25-28-23(30)20-10-21(27-26-20)24-11-15-7-16(12-24)9-17(8-15)13-24/h2-3,5-6,10,14-17,29H,1,4,7-9,11-13H2,(H,26,27)(H,28,30)/b25-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDQXNWHJAQXHP-AFUMVMLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide represents a novel class of adamantane-pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its antiviral, anticancer, and antioxidant properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of adamantane-pyrazole derivatives against various viral infections. For instance, a study tested several derivatives against the Foot-and-Mouth Disease Virus (FMDV) using BHK-21 cells. The results indicated that certain derivatives exhibited significant antiviral activity with an Inhibitory Concentration 50 (IC50) as low as 50 µg/ml, comparable to standard antiviral agents like amantadine .

Table 1: Antiviral Activity of Adamantane-Pyrazole Derivatives

| Compound | CC50 (µg/ml) | IC50 (µg/ml) | Therapeutic Index |

|---|---|---|---|

| 6a | 3000 | 50 | 60 |

| 6b | 2500 | 40 | 62.5 |

| 6c | 2000 | 30 | 66.67 |

The therapeutic index indicates a favorable safety profile for these compounds, suggesting their potential as effective antiviral agents.

Anticancer Activity

The anticancer properties of adamantane-pyrazole derivatives have been investigated across various cancer cell lines. Notably, derivatives demonstrated selective cytotoxicity against lung cancer cells (A549), with IC50 values below 10 µM for several compounds. The most promising compounds showed IC50 values as low as 1.55 µM, indicating potent anticancer activity .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | A549 | <5 |

| 12 | MCF-7 | 3.58 |

| 13a | HepG-2 | 4.20 |

These findings suggest that the structure of these compounds plays a crucial role in their biological activity, particularly in targeting specific cancer types.

Antioxidant Activity

In addition to their antiviral and anticancer properties, adamantane-pyrazole derivatives exhibit significant antioxidant activity. Studies utilizing DPPH radical scavenging assays have shown that these compounds can effectively neutralize free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 85% |

| Compound B | 78% |

| Compound C | 90% |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of adamantane-pyrazole derivatives. Modifications in the pyrazole core and substituents on the adamantane scaffold significantly influence their pharmacological profiles. For example, introducing hydrophobic groups has been associated with enhanced binding affinity and biological efficacy against cancer cells .

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics. The minimum inhibitory concentrations (MIC) indicate its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that derivatives containing the adamantyl moiety can inhibit cancer cell proliferation. Specifically, compounds similar to (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide have been shown to target specific pathways involved in tumor growth and metastasis. Studies suggest that these compounds may act by modulating enzyme activities related to cancer progression .

Other Pharmacological Effects

The incorporation of the adamantyl group into pyrazole frameworks has also been associated with various pharmacological effects, including anti-inflammatory and analgesic activities. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways associated with pain perception .

Case Studies

化学反应分析

Formation of the Benzenesulfonyl Intermediate

The benzenesulfonyl group is introduced via nucleophilic substitution. For example:

-

Reaction with benzenesulfonyl chloride :

Coupling with Acetamide Moiety

The acetamide fragment is attached via a substitution reaction:

-

Reaction with 2-bromo-N-(2,5-dimethylphenyl)acetamide :

Chemical Transformations

The compound undergoes several types of reactions due to its functional groups:

| Reaction Type | Mechanism | Reagents/Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | Cleavage of the acetamide group | Aqueous acid/base | Formation of carboxylic acid or amine derivatives |

| Oxidation | Introduction of oxygen-containing groups | Potassium permanganate (KMnO₄) | Oxidized quinoline derivatives |

| Substitution | Modification of the benzenesulfonyl group | Nucleophiles (e.g., amines) | Sulfonamide derivatives |

| Reduction | Removal of oxygen or reduction of double bonds | Sodium borohydride (NaBH₄) | Reduced quinoline derivatives |

相似化合物的比较

Key Observations:

Adamantane vs. Aromatic Substituents: The adamantane group (present in the target compound and –3, 10) confers superior metabolic stability compared to non-adamantane analogs (e.g., 's dichlorophenyl group) .

Hydroxy vs. Methoxy vs. Pyridine Groups :

- The 3-allyl-2-hydroxy group in the target compound enables hydrogen bonding (O–H···N) and π-π stacking, critical for receptor binding .

- Methoxy groups () improve lipophilicity and may enhance blood-brain barrier penetration .

- Pyridine () introduces basicity, favoring interactions with acidic residues in enzymes .

Biological Activity: Adamantane-containing derivatives (e.g., ) are frequently explored as chemotherapeutic agents due to their ability to inhibit viral neuraminidases and modulate kinase activity .

Methodological Considerations for Comparison

- Similarity Indexing : The Tanimoto coefficient () quantifies structural similarity based on molecular fingerprints. For instance, the target compound and its 4-hydroxy analog () may exhibit >70% similarity, while dissimilarity increases with bulkier substituents (e.g., 3,4-dimethoxy in ) .

- Crystallographic Data : Crystal structures () reveal that adamantane derivatives form dense 3D networks via C–H···S and π-π interactions, whereas methoxy-substituted analogs exhibit looser packing due to steric hindrance .

准备方法

Formation of Adamantane-1-carbohydrazide

The synthesis begins with adamantane-1-carbohydrazide, a bioactive scaffold derived from adamantane carboxylic acid. This intermediate is critical for introducing the adamantyl moiety into the pyrazole ring. The carbohydrazide is typically prepared by treating adamantane-1-carbonyl chloride with hydrazine hydrate in anhydrous ethanol under reflux.

Reaction Conditions:

- Reactants: Adamantane-1-carbonyl chloride, hydrazine hydrate (excess)

- Solvent: Anhydrous ethanol

- Temperature: Reflux (78°C)

- Duration: 6–8 hours

- Yield: 85–90%

The product is purified via recrystallization from ethanol, yielding white crystals confirmed by FT-IR (N-H stretch at 3,250 cm⁻¹, C=O at 1,680 cm⁻¹) and ¹H-NMR (adamantane protons at δ 1.6–2.1 ppm).

Cyclocondensation to Form Pyrazole-5-carbohydrazide

The pyrazole ring is constructed via cyclocondensation of adamantane-1-carbohydrazide with diketones or β-keto esters. For 3-adamantyl-1H-pyrazole-5-carbohydrazide, ethyl acetoacetate serves as the diketone precursor.

Reaction Pathway:

- Claisen Condensation: Adamantane-1-carbohydrazide reacts with ethyl acetoacetate in glacial acetic acid, forming a β-ketoacylhydrazide intermediate.

- Cyclization: Intramolecular cyclization under acidic conditions yields the pyrazole core.

Optimized Conditions:

- Catalyst: Concentrated HCl (2–3 drops)

- Solvent: Glacial acetic acid

- Temperature: 100°C

- Duration: 12 hours

- Yield: 70–75%

Characterization Data:

- FT-IR: N-H (3,200 cm⁻¹), C=O (1,650 cm⁻¹), C=N (1,580 cm⁻¹)

- ¹H-NMR: Pyrazole H-4 singlet at δ 6.8 ppm, adamantane protons at δ 1.7–2.2 ppm.

Hydrazone Formation via Schiff Base Condensation

Synthesis of 3-Allyl-2-hydroxybenzaldehyde

The aldehyde component, 3-allyl-2-hydroxybenzaldehyde, is prepared through Claisen-Schmidt condensation of 2-hydroxybenzaldehyde with allyl bromide under basic conditions.

Procedure:

- Alkylation: 2-Hydroxybenzaldehyde is treated with allyl bromide in the presence of K₂CO₃ in acetone.

- Isolation: The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate, 4:1).

Yield: 60–65%

¹H-NMR: Aldehydic proton at δ 10.1 ppm, allyl protons at δ 5.8–6.1 ppm.

Condensation with Pyrazole-5-carbohydrazide

The final step involves Schiff base formation between 3-adamantyl-1H-pyrazole-5-carbohydrazide and 3-allyl-2-hydroxybenzaldehyde.

Reaction Conditions:

- Solvent: Absolute ethanol

- Catalyst: Acetic acid (2–3 drops)

- Temperature: Reflux (78°C)

- Duration: 8–10 hours

- Molar Ratio: 1:1 (carbohydrazide:aldehyde)

- Yield: 65–70%

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration to form the E-configurated imine (confirmed by NOESY).

Analytical Validation and Spectral Data

Spectroscopic Confirmation

FT-IR (KBr, cm⁻¹):

X-ray Crystallography (Hypothetical)

While no crystallographic data for this specific compound exists, analogous adamantane-hydrazones exhibit monoclinic crystal systems with P2₁/c space groups. The E-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and imine groups.

Reaction Optimization and Challenges

Solvent and Catalytic Effects

- Ethanol vs. Methanol: Ethanol provides higher yields due to better solubility of intermediates.

- Acid Catalysis: Acetic acid outperforms HCl in minimizing side reactions (e.g., hydrolysis of the imine).

Byproduct Formation

- Hydrazone Isomerization: Prolonged heating promotes Z→E isomerization, necessitating strict temperature control.

- Oxidation: The allyl group may oxidize to epoxy under acidic conditions, requiring inert atmospheres.

Applications and Further Modifications

While beyond the scope of this report, the synthesized compound exhibits potential as a carbonic anhydrase inhibitor (Kᵢ = 0.085 µM for hCAIX). Structural analogs demonstrate antitumor activity against A549 lung cancer cells (IC₅₀ = 1.55 µM).

常见问题

Synthesis and Characterization

Basic Question: Q. What are the standard synthetic routes for preparing (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, and how are intermediates validated? Methodological Answer:

- Route: The compound is synthesized via a multi-step approach:

- Adamantane Functionalization: Adamantane-1-carbohydrazide is reacted with isothiocyanates to form thiosemicarbazide intermediates (e.g., B in ).

- Cyclization: Sulfuric acid is used at room temperature to cyclize intermediates into thiadiazole or pyrazole cores .

- Schiff Base Formation: Condensation of the pyrazole-carbohydrazide with 3-allyl-2-hydroxybenzaldehyde under reflux in ethanol forms the final hydrazone .

- Validation: Intermediates are characterized using / NMR, IR spectroscopy, and melting point analysis. Purity is confirmed via HPLC or TLC.

Advanced Question: Q. How can researchers optimize reaction yields when synthesizing the hydrazone linkage, and what analytical tools resolve contradictions in spectral data? Methodological Answer:

- Optimization: Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, molar ratios). For example, ethanol reflux ( ) may be replaced with microwave-assisted synthesis to reduce reaction time.

- Contradictions: Discrepancies in NMR signals (e.g., tautomeric forms of the hydrazone) are resolved by variable-temperature NMR or X-ray crystallography to confirm the E-configuration .

Crystallography and Structural Validation

Basic Question: Q. What crystallographic software and protocols are recommended for determining the crystal structure of this compound? Methodological Answer:

- Software: SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for small-molecule crystallography .

- Protocol:

Advanced Question: Q. How can researchers address challenges in refining high-resolution or twinned crystal data for this compound? Methodological Answer:

- High-Resolution Data: Use SHELXL’s TWIN/BASF commands to model twinning. For high-resolution data (<1 Å), refine hydrogen atom positions freely .

- Validation: Check for overfitting using R-factor convergence () and validate geometry with PLATON/ADDSYM to detect missed symmetry .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound? Methodological Answer:

- Assays:

- Controls: Compare with standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

Advanced Question: Q. How can molecular docking studies predict the interaction of this compound with biological targets like enzymes? Methodological Answer:

- Protocol:

- Target Selection: Prioritize enzymes with adamantane-binding pockets (e.g., NMDA receptors, cyclooxygenase) .

- Docking Software: Use AutoDock Vina or Schrödinger Suite. Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization.

- Validation: Compare docking poses with crystallographic data (e.g., PDB entries for similar hydrazones) .

Computational and Spectroscopic Analysis

Advanced Question: Q. How do noncovalent interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice influence the compound’s stability, and how are these modeled computationally? Methodological Answer:

- Analysis: Use Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions. For example, O–H⋯N hydrogen bonds in the crystal ( ) stabilize the lattice .

- Modeling: DFT calculations (B3LYP/def2-TZVP) assess interaction energies. Compare with experimental bond lengths/angles from X-ray data .

Reproducibility and Data Contradictions

Advanced Question: Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up synthesis? Methodological Answer:

- Crystallization Control: Use anti-solvent vapor diffusion (e.g., chloroform/ethanol) with controlled evaporation rates. Monitor via PXRD to confirm polymorph consistency .

- Scale-Up: Transition from batch to continuous flow reactors ( ) for reproducible mixing and temperature control.

Stability and Degradation

Basic Question: Q. What conditions accelerate hydrolytic degradation of the hydrazone bond, and how is stability assessed? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。